

Physical and chemical properties of 1,10-Decanediol

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An In-depth Technical Guide to the Physical and Chemical Properties of 1,10-Decanediol

This guide provides a comprehensive overview of the core physical and chemical properties of **1,10-Decanediol**, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to support laboratory and research applications.

General and Chemical Identification

1,10-Decanediol, also known as decamethylene glycol, is a linear diol with hydroxyl groups at the terminal positions of a ten-carbon chain.[1][2] This bifunctional nature makes it a versatile intermediate in various chemical syntheses.

Identifier	Value	
IUPAC Name	Decane-1,10-diol	
Synonyms	Decamethylene glycol, 1,10-Dihydroxydecane, α,ω -Decanediol[2][3]	
CAS Number	112-47-0[4]	
Molecular Formula	C10H22O2	
Molar Mass	174.28 g/mol	
Appearance	White crystalline solid or powder	



Physical Properties

The physical characteristics of **1,10-Decanediol** are summarized below. These properties are crucial for handling, storage, and application in various experimental setups.

Property	Value	Conditions
Melting Point	71 - 75 °C	
Boiling Point	297 °C	at 1013 hPa
170 °C	at 11 hPa	
Density	0.891 g/cm ³	at 80 °C
Flash Point	152 °C	Closed cup
Heat of Fusion	44.0 kJ/mol	
Water Solubility	0.7 g/L	Poorly soluble
Other Solubilities	Soluble in alcohol and hot ether. Almost insoluble in petroleum ether.	
logP (o/w)	2.01	_

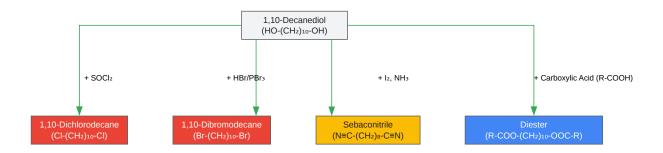
Chemical Properties and Reactivity

1,10-Decanediol exhibits reactivity typical of a primary alcohol, with its two hydroxyl groups allowing for a range of chemical transformations.

- Esterification: The hydroxyl groups can undergo esterification with carboxylic acids or their derivatives to form the corresponding diesters.
- Halogenation: It reacts with thionyl chloride to produce 1,10-dichlorodecane and undergoes bromination to yield 1,10-dibromodecane.
- Nitrile Formation: The reaction of **1,10-decanediol** with iodine and ammonia results in the formation of sebaconitrile with a high yield.



• Incompatibilities: It is incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, chloroformates, and reducing agents.



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Key chemical reactions of **1,10-Decanediol**.

Applications in Research and Development

1,10-Decanediol is a valuable building block in several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various compounds, including diiododecane, which is a precursor for antibacterial and antifungal agents like octenidine. It is also used in studies related to drug delivery systems, such as forming polymeric microparticles for the sustained release of active agents.
- Polymer Chemistry: It is used as a monomer in the production of polyesters and other polymers.
- Material Science: The diacrylate form is utilized in radiation-curable coatings, lenses, and flexible dental materials.
- Fragrance Industry: It finds application in the production of perfumes and fragrances.

Experimental Protocols



The following sections detail standardized methodologies for determining the key physical properties and acquiring spectroscopic data for **1,10-Decanediol**.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.

- Sample Preparation: Ensure the 1,10-decanediol sample is thoroughly dried and finely powdered.
- Capillary Loading: Pack the powdered sample into a capillary tube to a height of approximately 3 mm by tapping the sealed end of the tube on a hard surface.
- Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp or Thiele tube).
- Heating: Heat the sample rapidly to obtain an approximate melting point. Then, allow the apparatus to cool.
- Accurate Measurement: Repeat the measurement with a fresh sample, heating slowly (1-2
 °C per minute) as the temperature approaches the approximate melting point.
- Data Recording: Record the temperature range from the first appearance of liquid (onset of melting) to the complete liquefaction of the solid. A sharp melting range (0.5-1.0 °C) typically indicates a pure compound.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for determining the boiling point with a small amount of sample.

- Sample Preparation: Place approximately 0.5 mL of the liquid sample (if melted) into a small test tube.
- Apparatus Setup: Place the test tube in a heating block. Suspend a thermometer with the bulb positioned about 1 cm above the liquid surface.
- Heating: Heat the sample gently until it boils and a ring of condensing vapor (refluxing) is observed on the walls of the test tube, level with the thermometer bulb.



Data Recording: Once the temperature on the thermometer stabilizes during reflux, record
this value as the boiling point. It is crucial to record the atmospheric pressure at which the
measurement is taken, as boiling point is pressure-dependent.

Infrared (IR) Spectroscopy (Mull Technique)

IR spectroscopy is used to identify functional groups within a molecule.

- Sample Preparation: Grind 15-20 mg of the solid 1,10-decanediol sample to a fine powder using an agate mortar and pestle.
- Mulling: Add 1-2 drops of a mulling agent (e.g., Nujol a mineral oil) and continue grinding to create a smooth, viscous paste (a mull).
- Sample Mounting: Apply a small amount of the mull onto one IR-transparent salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently rotate to spread the mull into a thin, uniform film.
- Spectrum Acquisition: Place the salt plate assembly into the sample holder of an IR
 spectrometer and acquire the spectrum. The resulting spectrum will show absorption bands
 characteristic of the O-H and C-H bonds in 1,10-decanediol, though bands from the mulling
 agent will also be present.

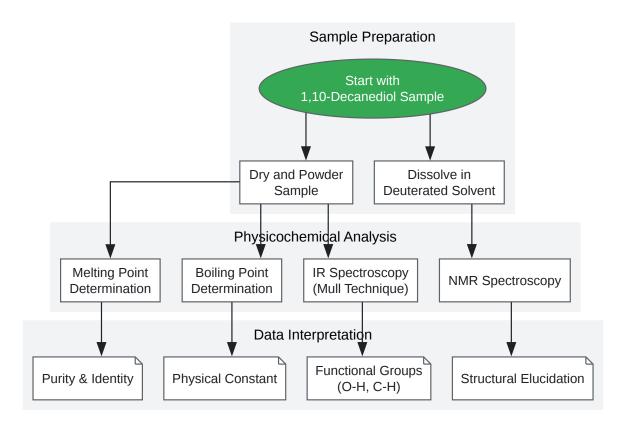
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

- Sample Preparation: Accurately weigh 5-20 mg of **1,10-decanediol** for a ¹H NMR spectrum.
- Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the sample is fully dissolved, using gentle vortexing if necessary.
- Transfer: Using a pipette, transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.
- Instrument Setup: Place the NMR tube into a spinner and use a depth gauge to ensure correct positioning. Insert the sample into the NMR spectrometer.



 Data Acquisition: The spectrometer's software is used to "lock" onto the deuterium signal of the solvent, "shim" the magnetic field to optimize homogeneity, and then acquire the spectrum.



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Workflow for the characterization of **1,10-Decanediol**.

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